(2E)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid
Description
“(2E)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid” is an α,β-unsaturated carboxylic acid derivative featuring a furan ring substituted at the 5-position with a 4-methyl-3-nitrophenyl group. Its molecular formula is C₁₄H₁₁NO₅, with a molecular weight of 273.24 g/mol and a purity >90% based on synthesis reports . The (2E) stereochemistry denotes a trans-configuration of the double bond in the acrylic acid moiety, which influences its planarity and conjugation. However, specific biological or industrial uses remain underexplored in the available literature.
Properties
IUPAC Name |
(E)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-9-2-3-10(8-12(9)15(18)19)13-6-4-11(20-13)5-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMPNPGHWOOIHI-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid, also known as a derivative of acrylic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a furan ring and a nitrophenyl group, which are significant in influencing its interaction with biological targets. The following sections will detail its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H11NO5
- Molecular Weight : 273.24 g/mol
- CAS Number : 874999-45-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Its structure allows it to participate in various biochemical pathways, potentially acting as an inhibitor for certain enzymes or receptors.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes or tumor growth.
- Interaction with Cell Signaling Pathways : It could modulate pathways such as the MAPK pathway, which is crucial in cancer biology.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation. This activity is often linked to the inhibition of pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the (2E)-3-(furan-2-yl)prop-2-enoic acid backbone but differ in substituents on the aryl group attached to the furan ring. Below is a detailed comparison based on molecular properties, substituent effects, and available data:
Table 1: Structural and Physicochemical Comparison
Key Observations
Electronic Effects: The nitro group in the target compound introduces strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid compared to halogenated derivatives (Cl, Br, F). Methyl groups (e.g., 4-CH₃ in the target compound) donate electrons weakly, creating a nuanced electronic environment when combined with nitro substituents.
Molecular Weight and Solubility :
- The brominated derivative has the highest molecular weight (293.12 g/mol ) due to bromine’s atomic mass, which may reduce aqueous solubility compared to lighter halogenated analogs .
- Nitro groups generally decrease solubility in polar solvents, whereas fluorine’s electronegativity can enhance solubility in some cases .
Stereochemical and Conformational Impact: The (2E) configuration ensures a planar geometry, facilitating π-conjugation between the furan ring and acrylic acid moiety.
Synthetic Feasibility :
- Halogenated derivatives (e.g., Cl, Br) are often synthesized via Suzuki-Miyaura cross-coupling, while nitro-substituted compounds may require nitration steps, which pose safety challenges due to reactive intermediates .
Unresolved Questions
- Biological activity data (e.g., enzyme inhibition, cytotoxicity) are absent in the reviewed evidence, limiting comparative pharmacological analysis.
- Experimental pKa values and solubility parameters are needed to quantify substituent effects on acidity and hydrophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
